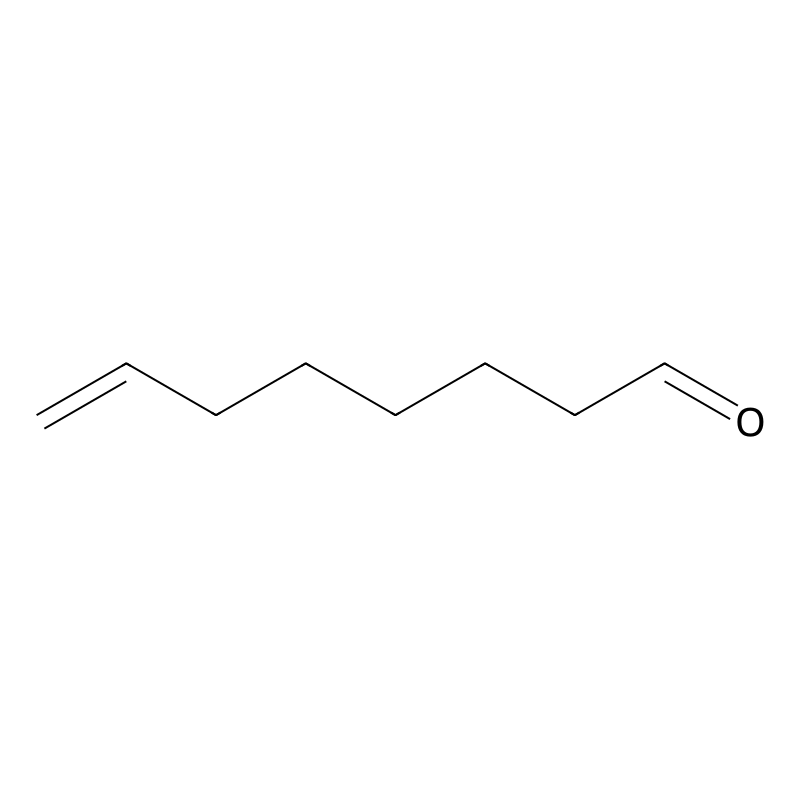Oct-7-enal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Occurrence and Isolation
Oct-7-enal is a naturally occurring unsaturated aldehyde found in various plants, including the Japanese thistle (Cirsium dipsacolepis) []. Researchers have isolated Oct-7-enal from the leaves of the plant using solvent extraction techniques [].
Potential Biological Activities
Although the full range of its biological activities is still under investigation, research suggests that Oct-7-enal might possess various bioactivities relevant to scientific research:
- Antimicrobial activity: Studies indicate that Oct-7-enal exhibits antimicrobial activity against certain bacterial and fungal strains []. This potential makes it an interesting candidate for further research in developing novel antimicrobials.
- Antioxidant activity: Research suggests that Oct-7-enal might possess antioxidant properties, potentially offering protection against cellular damage caused by free radicals []. This opens avenues for investigating its potential applications in mitigating oxidative stress-related diseases.
- Insecticidal activity: Studies have shown that Oct-7-enal exhibits insecticidal activity against some insect pests []. This finding warrants further exploration of its potential as a natural insecticide.
Synthetic Approaches
Oct-7-enal is an unsaturated aldehyde with the molecular formula and a molecular weight of approximately 126.2 g/mol. It features a long carbon chain with a double bond located between the seventh and eighth carbon atoms, making it part of the aliphatic aldehyde family. This compound is primarily recognized for its occurrence in nature, particularly isolated from the Japanese thistle (Cirsium dipsacolepis) .
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
- Oxidation: Oct-7-enal can be oxidized to form carboxylic acids.
- Reduction: It can also be reduced to yield primary alcohols.
- Aldol Condensation: In the presence of a base, it can undergo aldol condensation with other carbonyl compounds.
These reactions make oct-7-enal a versatile intermediate in organic synthesis.
Oct-7-enal exhibits notable biological activities. Research indicates that it possesses antimicrobial properties, which could be beneficial in developing natural preservatives or therapeutic agents. Its structure allows it to interact with biological membranes, potentially influencing cell signaling pathways and exhibiting cytotoxic effects on certain cancer cell lines .
Several methods exist for synthesizing oct-7-enal:
- Natural Extraction: Isolation from plants such as Cirsium dipsacolepis.
- Chemical Synthesis:
These methods provide flexibility depending on the desired purity and yield.
Oct-7-enal finds applications across various fields:
- Flavor and Fragrance Industry: Used as a flavoring agent due to its pleasant aroma.
- Pharmaceuticals: Potential use in drug formulation owing to its biological activity.
- Research: Serves as a chemical intermediate in organic synthesis and research studies.
Oct-7-enal shares similarities with several other unsaturated aldehydes. Here are some notable comparisons:
Uniqueness of Oct-7-enal: The positioning of the double bond (between the seventh and eighth carbons) gives oct-7-enal distinct reactivity patterns compared to its counterparts, influencing both its synthetic pathways and biological interactions.
Aldehydes have long been pivotal in organic synthesis due to their reactivity as electrophiles and precursors to alcohols, carboxylic acids, and amines. Oct-7-enal, first isolated in the mid-20th century, emerged as part of broader efforts to catalog plant-derived volatiles. Its discovery paralleled advances in chromatography and spectroscopy, which enabled precise structural elucidation of unsaturated aldehydes. Unlike shorter-chain aldehydes (e.g., hexanal), Oct-7-enal’s extended carbon skeleton and terminal unsaturation posed synthetic challenges that spurred innovations in olefin metathesis and Wittig reactions.
Biosynthetic Origins in Cirsium dipsacolepis and Ecological Implications
Oct-7-enal is biosynthesized in Cirsium dipsacolepis via the oxidative degradation of fatty acids, a pathway common to many plant aldehydes. The compound accumulates in leaf trichomes, where it likely functions as a herbivore deterrent or antimicrobial agent. Ecological studies hypothesize that its specific double-bond position (C7–C8) enhances volatility compared to mid-chain isomers, optimizing its release during mechanical damage.
Table 1: Key Physical Properties of Oct-7-enal
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 126.20 g/mol | |
| Boiling Point | 60–62°C (at 10 Torr) | |
| Melting Point | 95°C | |
| SMILES | C=CCCCCCC=O | |
| LogP (Predicted) | 2.14 |
Positional Isomerism in Medium-Chain Unsaturated Aldehydes
The bioactivity and physicochemical properties of unsaturated aldehydes are highly sensitive to double-bond position. Oct-7-enal’s isomer, Oct-2-enal (CAS: 2548-87-0), exhibits distinct repellent properties against ticks, as demonstrated in studies on Ixodes scapularis. This contrast underscores the role of molecular geometry in biological interactions:
Table 2: Comparative Analysis of Oct-7-enal and Oct-2-enal
The divergence in volatility and ecological function between these isomers highlights the evolutionary tailoring of aldehydes for specific roles.
Comparative Analysis of Hydroformylation Techniques
Hydroformylation, a pivotal reaction in aldehyde synthesis, has been extensively applied to oct-7-enal production. Recent studies highlight the superiority of rhodium-based catalysts in achieving high regioselectivity and enantiomeric excess compared to traditional cobalt systems [1] [2].
XLogP3
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








